2-Methoxy-2,4,4-trimethylpentane

Catalog No.
S3090610
CAS No.
62108-41-2
M.F
C9H20O
M. Wt
144.258
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2,4,4-trimethylpentane

CAS Number

62108-41-2

Product Name

2-Methoxy-2,4,4-trimethylpentane

IUPAC Name

2-methoxy-2,4,4-trimethylpentane

Molecular Formula

C9H20O

Molecular Weight

144.258

InChI

InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3

InChI Key

IKZVAPMTXDXWMX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)OC

solubility

not available

Use in Chemical Engineering Research

Field: Chemical Engineering

Application: 2-Methoxy-2,4,4-trimethylpentane (TOME) has been recognized as one of the few chemical compounds that could be utilized as a fuel additive (fuel oxygenate) in gasoline pool .

Method of Application: The production of TOME was explored using two methods: a micro-plant constructed by Aalto University’s chemical engineering research group and a reactive distillation principle .

Results: The production of pure TOME is very demanding and various obstacles were encountered during its production .

Use in Thermophysical and Thermochemical Data Analysis

Field: Thermophysical and Thermochemical Data Analysis

Application: 2-Methoxy-2,4,4-trimethylpentane is used in the analysis of thermophysical and thermochemical data .

Method of Application: The vaporization enthalpies of 2-Methoxy-2,4,4-trimethylpentane were determined using various methods .

Results: The enthalpy of vaporization was found to be 45.3 kJ/mol . This data is useful in understanding the thermophysical and thermochemical properties of the compound .

Use in Vapor-Liquid Equilibrium Studies

Application: 2-Methoxy-2,4,4-trimethylpentane is used in the study of vapor-liquid equilibrium for binary systems .

Method of Application: The vapor-liquid equilibrium for the binary systems of Methanol + 2,4,4-Trimethyl-1-pentene and Methanol + 2-Methoxy-2,4,4-trimethylpentane were studied at 331 K and 101 kPa and at 333 K respectively .

Results: The results of these studies provide valuable data for the design of separation processes in the chemical industry .

Use in Spectrophotometric Analysis

Field: Analytical Chemistry

Application: 2,2,4-Trimethylpentane, a similar compound to 2-Methoxy-2,4,4-trimethylpentane, is used in spectrophotometric analysis .

Method of Application: In spectrophotometric analysis, the compound is used as a solvent to dissolve the sample for analysis .

Results: The results of the spectrophotometric analysis provide valuable data about the composition and properties of the sample .

Use in Compositional Analysis of Ternary Mixtures

Application: 2-Methoxy-2,4,4-trimethylpentane is used in the compositional analysis of ternary mixtures .

Method of Application: The compound is used in the analysis of mixtures of 2-Methoxy-2-methylbutane, Methanol, and 2,2,4-Trimethylpentane or Methylcyclohexane .

Results: The results of these studies provide valuable data for understanding the composition of complex mixtures .

Use in Production of Gasoline Oxygenate

Application: 2-Methoxy-2,4,4-trimethylpentane is used in the production of a novel gasoline oxygenate .

Method of Application: The production process involves various configurations and requires careful optimization .

Results: The results of these studies provide valuable data for the production of cleaner-burning gasoline .

2-Methoxy-2,4,4-trimethylpentane, also known by its other names such as Methyl 1,1,3,3-tetramethylbutyl ether and Methyl tert-octyl ether, is an organic compound with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol. This compound is classified as an ether and is characterized by a branched structure that includes a methoxy group (-OCH₃) attached to a highly substituted pentane backbone. The compound's InChIKey is IKZVAPMTXDXWMX-UHFFFAOYSA-N, and its CAS Registry Number is 62108-41-2. The presence of multiple methyl groups contributes to its unique physical and chemical properties, including low volatility and high hydrophobicity .

As MTBE was primarily used as a fuel additive, there is limited research on its specific mechanism of action in biological systems. However, its hydrophobic nature can affect the permeability of cell membranes, potentially impacting cellular processes ([9]).

  • Toxicity: MTBE exposure can cause a range of health effects, including respiratory problems, central nervous system depression, and potential carcinogenicity. The International Agency for Research on Cancer (IARC) classifies MTBE as possibly carcinogenic to humans (Group 2B) ([10]).
  • Flammability: MTBE is flammable with a flash point of around 27 °C ([8]).
  • Environmental impact: MTBE contamination of groundwater is a concern due to its persistence and potential health risks. Remediation efforts often involve pump-and-treat methods or biodegradation processes ([2]).

Data source:

  • [8] PubChem:
Typical of ethers. Notably:

  • Decomposition: Under certain conditions, ethers can decompose to form alcohols and alkenes.
  • Oxidation: The ether can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Hydrolysis: In the presence of water and acid, it can hydrolyze to yield methanol and the corresponding alcohol.

The enthalpy of vaporization for this compound is reported to be approximately 45.3 kJ/mol .

Synthesis of 2-methoxy-2,4,4-trimethylpentane typically involves the reaction of methanol with a suitable alkene or alkane derivative:

  • Esterification Reaction: Methanol reacts with 2,4,4-trimethylpentene in the presence of an acid catalyst to form the ether.
  • Direct Ether Synthesis: The reaction of 2-methyl-2-butene with methanol under acidic conditions can also yield this compound.

These methods are favored due to their efficiency and the relatively mild reaction conditions required .

2-Methoxy-2,4,4-trimethylpentane finds applications in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Fuel Additive: It can be used as an additive in fuels to enhance octane ratings.
  • Chemical Intermediate: This compound can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 2-methoxy-2,4,4-trimethylpentane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-propanolC₄H₁₀OA simple alcohol with branched structure
2-EthylhexanolC₈H₁₈OAn alcohol used as a solvent and plasticizer
1-Methoxy-3-methylbutaneC₅H₁₂OAn ether with a linear chain structure
1-Methoxy-2-methylbutaneC₅H₁₂OSimilar ether structure but different branching

The uniqueness of 2-methoxy-2,4,4-trimethylpentane lies in its highly branched structure which provides distinct physical properties such as lower volatility compared to straight-chain ethers or alcohols. Its high degree of methyl substitution also contributes to its stability and solubility characteristics .

The synthesis of 2-methoxy-2,4,4-trimethylpentane is fundamentally rooted in the etherification of diisobutylene isomers with methanol. This section provides an in-depth examination of the underlying reaction mechanisms, the structural characteristics of the reactants, and the thermodynamic and kinetic factors that govern the formation of the target ether.

Structural Characteristics of Diisobutylene Isomers

Diisobutylene is a mixture of structural isomers derived from the dimerization of isobutylene. The principal isomers relevant to etherification reactions are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. These isomers differ in the position of the double bond, which significantly influences their reactivity towards nucleophilic addition and subsequent etherification. The presence of tertiary carbon centers adjacent to the double bond in both isomers provides a favorable site for electrophilic attack by acidic catalysts, which is a prerequisite for successful etherification with alcohols such as methanol.

Mechanistic Pathways of Etherification

The etherification of diisobutylene with methanol to yield 2-methoxy-2,4,4-trimethylpentane is typically catalyzed by strong acids, including both homogeneous and heterogeneous acidic catalysts. The reaction proceeds via an electrophilic addition mechanism, wherein the double bond of the diisobutylene isomer is protonated by the acid catalyst, generating a carbocation intermediate. The stability of this carbocation is enhanced by the electron-donating effects of the adjacent methyl groups, particularly in the case of 2,4,4-trimethyl-2-pentene, which forms a highly stabilized tertiary carbocation.

Following carbocation formation, methanol acts as a nucleophile, attacking the positively charged carbon center to form an oxonium ion intermediate. Subsequent deprotonation yields the desired ether, 2-methoxy-2,4,4-trimethylpentane, and regenerates the acid catalyst. The overall reaction can be represented as follows:

$$
\text{Diisobutylene} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{2-Methoxy-2,4,4-trimethylpentane}
$$

The reaction is exothermic and reversible, with the equilibrium position influenced by the relative concentrations of reactants and products, as well as the operating temperature and pressure.

Competing Side Reactions and Selectivity

One of the principal challenges in the etherification of diisobutylene is the occurrence of competing side reactions, such as the formation of dimethyl ether from methanol and oligomerization of the olefin. The selectivity towards 2-methoxy-2,4,4-trimethylpentane is therefore highly dependent on the choice of catalyst, reaction conditions, and the molar ratio of methanol to diisobutylene. Excess methanol is often employed to shift the equilibrium towards ether formation and suppress side reactions.

Thermodynamic and Kinetic Considerations

The etherification reaction is favored at moderate temperatures (typically 40–70 degrees Celsius) and elevated pressures (1–2 megapascals), which enhance the solubility of the reactants and increase the rate of carbocation formation. However, excessively high temperatures can promote side reactions and reduce selectivity. The reaction kinetics are generally governed by the rate of carbocation formation and the nucleophilic attack by methanol, both of which are accelerated by strong acid catalysts.

Table 1.1: Representative Reaction Conditions for Etherification of Diisobutylene with Methanol

ParameterTypical RangeEffect on Reaction
Temperature (degrees Celsius)40–70Higher temperature increases rate but may reduce selectivity
Pressure (megapascals)1–2Elevated pressure increases solubility and conversion
Methanol:Diisobutylene ratio1.2:1 to 3:1Excess methanol shifts equilibrium to ether, suppresses side reactions
Catalyst loading (wt%)1–10Higher loading increases rate, may increase side reactions

Data compiled from industrial and pilot-scale studies.

Comparative Analysis with Other Etherification Systems

The etherification of diisobutylene with methanol shares mechanistic similarities with the industrial synthesis of methyl tert-butyl ether and ethyl tert-butyl ether, both of which involve the acid-catalyzed addition of alcohols to isobutene. However, the increased steric hindrance and electronic stabilization in diisobutylene isomers necessitate careful optimization of reaction conditions and catalyst selection to achieve high yields and selectivity for 2-methoxy-2,4,4-trimethylpentane.

The equilibrium behavior of 2-methoxy-2,4,4-trimethylpentane in liquid-phase reactions is strongly influenced by temperature, particularly in systems involving methanol and water. Experimental studies measuring liquid-liquid equilibrium (LLE) for the ternary system of water, methanol, and 2-methoxy-2,4,4-trimethylpentane demonstrate temperature-dependent phase splitting between 283.15 K and 318.15 K [2]. At 298.15 K, the equilibrium constants for methanol partitioning between aqueous and organic phases exhibit a 35% increase compared to values at 283.15 K, reflecting enhanced solubility of polar components at higher temperatures [2].

For the binary system of methanol and 2-methoxy-2,4,4-trimethylpentane, vapor-liquid equilibrium (VLE) data at 333 K reveal a minimum-boiling azeotrope with 82 mol% methanol composition [5]. The temperature dependence of activity coefficients follows the Wilson model, with the methanol activity coefficient decreasing from 2.1 at 298.15 K to 1.6 at 333 K [5]. This behavior aligns with the Van 't Hoff relationship, where the natural logarithm of equilibrium constants ($$K_{eq}$$) shows linear correlation with inverse temperature:

$$
\ln K_{eq} = -\frac{\Delta H}{R} \left(\frac{1}{T}\right) + \frac{\Delta S}{R}
$$

Experimental enthalpy changes ($$\Delta H$$) of -18.7 kJ·mol⁻¹ for methanol-2-methoxy-2,4,4-trimethylpentane interactions confirm the exothermic nature of phase mixing [2]. The UNIQUAC model accurately predicts these temperature effects using parameters regressed from LLE and VLE datasets, with root-mean-square deviations below 0.8% across all measured conditions [2] [5].

First-Order Kinetic Models for Continuous Flow Systems

Continuous flow reactors employing 2-methoxy-2,4,4-trimethylpentane as a solvent or reactant exhibit kinetics describable by pseudo-first-order approximations under excess methanol conditions. For the etherification of diisobutylene with methanol producing 2-methoxy-2,4,4-trimethylpentane, the rate equation takes the form:

$$
r = k[C{\text{diisobutylene}}][C{\text{methanol}}]^0 \approx k{\text{obs}}[C{\text{diisobutylene}}]
$$

where $$k_{\text{obs}}$$ incorporates catalyst activity and temperature effects [6]. At 353 K, the observed rate constant reaches $$3.2 \times 10^{-4}$$ s⁻¹ with macroreticular ion-exchange resins, demonstrating 89% conversion efficiency in plug-flow reactors with 12-minute residence times [6].

The temperature dependence of rate constants follows Arrhenius behavior:

$$
k = A \exp\left(-\frac{E_a}{RT}\right)
$$

Activation energies ($$E_a$$) of 68.4 kJ·mol⁻¹ were determined between 323 K and 353 K, with pre-exponential factors ($$A$$) of $$1.6 \times 10^8$$ s⁻¹ [6]. Computational fluid dynamics simulations coupling reaction kinetics with mass transfer limitations reveal that 85% of reactor volume operates within 5% of ideal plug-flow conditions when aspect ratios exceed 20:1 [7].

Exothermic Reaction Dynamics and Heat Management Strategies

The etherification reaction producing 2-methoxy-2,4,4-trimethylpentane releases substantial heat, with measured excess enthalpies ($$H^E$$) of -1.8 kJ·mol⁻¹ for methanol mixtures at 298.15 K [2]. Adiabatic temperature rises exceeding 45 K necessitate advanced thermal control strategies in industrial reactors.

Three primary heat management approaches have been validated:

  • Coolant-Jacketed Reactors: Maintain ΔT < 10 K between reaction mixture and cooling media, achieving 92% heat removal efficiency in pilot-scale systems [5].
  • Reactive Distillation: Simultaneous reaction and separation reduces thermal load by 40% compared to batch processes through continuous methanol removal [7].
  • Diluent Addition: Hexane co-solvents at 15 vol% lower viscosity by 32% and enhance heat transfer coefficients by 18% without affecting equilibrium conversion [2].

Computational models coupling reaction kinetics with energy balances predict safe operating limits for 2-methoxy-2,4,4-trimethylpentane synthesis:

  • Maximum allowable temperature: 408 K (prevents thermal decomposition)
  • Critical quenching rate: >15 K·min⁻¹ (avoids runaway reactions)
  • Optimal methanol feed temperature: 298 ± 5 K (balances reaction rate and cooling capacity) [5] [7].

Simultaneous Reaction-Separation Integration Mechanisms

The fundamental principle underlying reactive distillation systems involves the strategic integration of chemical reaction and vapor-liquid separation within a single process unit. This integration mechanism achieves process intensification by exploiting the synergistic effects between reaction kinetics and mass transfer phenomena [1] [2]. The simultaneous occurrence of reaction and separation fundamentally alters the traditional equilibrium limitations that constrain conventional sequential processes.

In the context of 2-methoxy-2,4,4-trimethylpentane production, the reaction-separation integration mechanism operates through continuous product removal from the reaction zone, which effectively shifts the chemical equilibrium toward product formation [3] [4]. The etherification reaction between methanol and diisobutylene (comprising 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) occurs simultaneously with the distillation process, where the formed ether is continuously separated from the reactants based on relative volatility differences [5] [6].

The kinetic enhancement achieved through simultaneous reaction-separation integration manifests through several mechanisms. The continuous removal of 2-methoxy-2,4,4-trimethylpentane product prevents the accumulation of inhibitory concentrations that would otherwise reduce reaction rates [2]. Additionally, the maintained concentration gradients within the reactive zone promote higher driving forces for both forward reaction and mass transfer processes [1].

The thermodynamic advantages of integration become particularly significant for equilibrium-limited reactions. The etherification of 2,4,4-trimethyl-1-pentene with methanol exhibits an equilibrium constant of 12.5 at 323 K, while the corresponding reaction with 2,4,4-trimethyl-2-pentene shows an equilibrium constant of 8.7 under identical conditions [5] [6]. Through continuous product separation, the system can achieve conversions exceeding thermodynamic equilibrium values predicted for batch reactors operating under similar conditions.

The mass transfer integration mechanism operates through the establishment of concentration-driven transport between liquid and vapor phases. The reactive zone typically contains catalyst particles or catalyst-packed internals that provide active sites for the etherification reaction [4]. The liquid holdup on each stage serves as a micro-reactor where methanol reacts with diisobutylene components, while the vapor-liquid equilibrium simultaneously governs the separation of products and unconverted reactants.

Catalyst distribution strategies within the reactive zone significantly influence the integration effectiveness. Research demonstrates that non-uniform catalyst distribution can enhance overall column performance by matching reaction rates with local concentration profiles [7] [8]. For 2-methoxy-2,4,4-trimethylpentane production, optimal catalyst loading ranges from 200-400 kg/m³ of packing volume, distributed across 8-14 theoretical stages depending on the specific column design [3] [4] [9].

The heat integration aspects of simultaneous reaction-separation create additional opportunities for process intensification. The etherification reaction is moderately exothermic, releasing approximately 42 kJ/mol of heat [5]. This reaction heat can be effectively utilized within the distillation column to reduce external reboiler duty, thereby improving the overall energy efficiency of the process [8].

Column Configuration Optimization for Maximum Conversion

The optimization of reactive distillation column configurations requires systematic consideration of multiple design variables that influence both reaction conversion and separation efficiency. The complexity arises from the interconnected nature of these variables, where changes in one parameter can significantly affect multiple performance metrics simultaneously [10] [11] [12].

Stage number optimization represents a critical aspect of column configuration design. Research indicates that the optimal number of theoretical stages for 2-methoxy-2,4,4-trimethylpentane production ranges from 18-22 stages, compared to 25-30 stages typically required in conventional reaction-distillation sequences [3] [4] [9]. The reduction in stage requirements results from the enhanced mass transfer efficiency achieved through simultaneous reaction and separation.

The reactive zone positioning within the column significantly impacts conversion efficiency. Optimal reactive zone location for 2-methoxy-2,4,4-trimethylpentane production occurs between stages 8-14, corresponding to the temperature range of 70-80°C where reaction kinetics are favorable while maintaining adequate separation driving forces [3] [4] [9]. This positioning ensures that reactants encounter catalyst under optimal thermodynamic conditions while products experience efficient separation.

Feed stage optimization involves determining the optimal introduction points for methanol and diisobutylene feeds. Research demonstrates that methanol should be introduced at stage 6, while diisobutylene feed should enter at stage 4 to maximize reactant contact time within the reactive zone [10] [11] [12]. This countercurrent feeding strategy enhances conversion by maintaining high local concentrations of both reactants throughout the reactive section.

The reflux ratio optimization balances the trade-off between separation efficiency and energy consumption. For 2-methoxy-2,4,4-trimethylpentane production, optimal reflux ratios range from 1.8-2.8, representing a 20-28% reduction compared to conventional processes [3] [4] [9]. Lower reflux ratios are achievable due to the enhanced separation driving forces created by continuous product formation within the column.

Catalyst loading optimization requires balancing reaction rate enhancement with pressure drop and mass transfer limitations. Optimal catalyst loading for 2-methoxy-2,4,4-trimethylpentane production ranges from 200-400 kg/m³, with higher loadings providing increased reaction rates but potentially causing mass transfer limitations within the reactive zone [3] [4] [9]. The catalyst distribution should be tailored to the concentration profiles of reactants and products along the column height.

Liquid holdup optimization directly influences residence time and reaction conversion. Research indicates that liquid holdup per stage should be maintained between 0.20-0.35 m³ for optimal performance, representing a 40-75% increase compared to conventional distillation trays [3] [4] [9]. The increased holdup provides extended reaction time while maintaining adequate vapor-liquid contact for efficient separation.

Column diameter optimization involves balancing vapor velocity limitations with economic considerations. Optimal column diameter for 2-methoxy-2,4,4-trimethylpentane production ranges from 1.0-1.5 m, representing a 15-25% reduction compared to conventional systems [3] [4] [9]. The diameter reduction is enabled by the improved mass transfer efficiency achieved through reactive distillation integration.

Operating pressure optimization affects both reaction equilibrium and relative volatility of the components. For 2-methoxy-2,4,4-trimethylpentane production, optimal operating pressure is maintained at 101.3 kPa to balance reaction rate considerations with separation requirements [3] [4] [9]. Higher pressures would increase reaction rates but reduce relative volatility differences, while lower pressures would have the opposite effect.

Temperature profile optimization throughout the column ensures optimal reaction conditions while maintaining separation efficiency. The temperature profile should be controlled to maintain 70-80°C in the reactive zone, with higher temperatures in the stripping section and lower temperatures in the rectifying section [3] [4] [9]. This temperature gradient optimization maximizes both reaction conversion and product purity.

Energy Efficiency Analysis in Coupled Processes

The energy efficiency analysis of reactive distillation systems reveals substantial improvements compared to conventional sequential processes. The coupled nature of reaction and separation creates multiple opportunities for heat integration and energy recovery that are not available in separate unit operations [13] [14] [15].

Baseline energy consumption for conventional reaction-distillation sequences in 2-methoxy-2,4,4-trimethylpentane production ranges from 145-165 kW per kmol of product [13] [14] [15]. This energy requirement encompasses both the reactor heating and distillation column reboiler duties, along with associated cooling requirements. The sequential nature of conventional processes prevents effective heat integration between reaction and separation steps.

Basic reactive distillation achieves energy consumption reduction to 110-125 kW per kmol of product, representing 20-30% energy savings compared to conventional processes [13] [14] [15]. The primary energy savings result from elimination of intermediate heating and cooling steps and partial utilization of reaction heat for distillation purposes. The integration also reduces heat losses associated with multiple heat exchangers in conventional processes.

Heat-integrated reactive distillation systems achieve further energy reductions to 85-105 kW per kmol of product, corresponding to 35-45% energy savings [16] [17] [18]. This configuration employs advanced heat integration techniques such as feed preheating using column heat sources and optimized heat exchanger networks. The heat integration exploits temperature differences between various column sections to minimize external utility requirements.

Multi-effect reactive distillation systems reduce energy consumption to 75-95 kW per kmol of product, achieving 40-50% energy savings [16] [17] [18]. This configuration utilizes multiple pressure levels to enable heat integration between different sections of the process. The multi-effect design allows steam generated in one section to provide heating for another section, significantly reducing external steam requirements.

Reactive distillation with vapor recompression cycles achieves energy consumption of 70-85 kW per kmol of product, representing 45-55% energy savings [16] [17] [18]. The vapor recompression technology recovers low-pressure steam from the distillation process and recompresses it to higher pressure levels suitable for reboiler duty. This closed-loop heat recovery system maximizes energy utilization efficiency.

Thermally coupled reactive distillation systems achieve the highest energy efficiency, reducing consumption to 65-80 kW per kmol of product with 50-60% energy savings [16] [17] [18]. This configuration employs direct thermal coupling between multiple column sections, eliminating intermediate condensation and re-vaporization steps. The thermal coupling creates an integrated heat network that minimizes external utility requirements.

Energy efficiency metrics for reactive distillation systems demonstrate significant improvements across multiple parameters. The thermodynamic efficiency of coupled processes ranges from 31-45% compared to 18-25% for conventional systems [19]. This improvement results from reduced entropy generation associated with internal heat integration and elimination of unnecessary heating-cooling cycles.

Heat integration strategies in reactive distillation systems exploit temperature-enthalpy relationships to optimize energy utilization. The exothermic nature of the etherification reaction provides internal heat generation that can be utilized for distillation purposes. Advanced heat integration employs pinch analysis techniques to identify optimal heat recovery opportunities and minimize approach temperatures in heat exchangers [20].

Energy consumption breakdown analysis reveals that reboiler duty represents the dominant energy requirement, accounting for 60-70% of total energy consumption in conventional systems [15]. Reactive distillation systems reduce this dependency through internal heat generation and improved heat integration, resulting in more balanced energy distribution and reduced external utility requirements.

Economic implications of energy efficiency improvements extend beyond direct energy cost savings. The reduced energy consumption enables smaller utility systems and decreased infrastructure requirements. Additionally, the improved energy efficiency contributes to reduced carbon footprint and enhanced environmental sustainability of the production process [21].

Process optimization studies demonstrate that energy efficiency can be further enhanced through advanced control strategies and real-time optimization. Dynamic optimization techniques can adjust operating parameters in response to changing feed conditions or energy prices, maximizing energy utilization efficiency while maintaining product quality specifications [19].

XLogP3

2.8

Dates

Last modified: 04-14-2024

Explore Compound Types